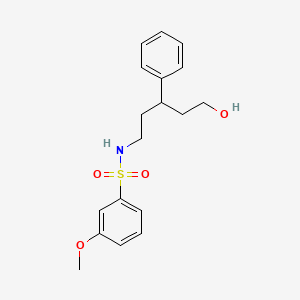

N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-23-17-8-5-9-18(14-17)24(21,22)19-12-10-16(11-13-20)15-6-3-2-4-7-15/h2-9,14,16,19-20H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPAPYJEGQDDKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Phenylpentyl Chain: This step involves the reaction of a phenyl group with a pentyl chain, often through a Friedel-Crafts alkylation reaction.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

STAT3 Inhibition

STAT3 is frequently constitutively activated in many cancers, promoting tumor growth and survival. Inhibiting this pathway can lead to reduced tumor proliferation and increased apoptosis in cancer cells. N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide may exhibit similar properties, making it a candidate for further investigation in oncological therapies .

Antineoplastic Activity

Research indicates that compounds targeting the STAT3 pathway can be effective against various malignancies, including breast cancer and non-small cell lung carcinoma . The potential antineoplastic activity of this compound could be explored through in vitro and in vivo studies to establish its efficacy against specific cancer types.

Neuroprotective Effects

There is emerging interest in the neuroprotective properties of sulfonamide derivatives. Analogous compounds have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress, particularly in models of neurodegenerative diseases like Alzheimer's disease . Investigating the neuroprotective effects of this compound could yield significant insights into its therapeutic applications.

Cancer Research

A study focusing on sulfonamide derivatives demonstrated their effectiveness in inhibiting tumor growth by targeting the STAT3 signaling pathway . This research highlights the potential of this compound as a promising candidate for developing new cancer therapies.

Neuroprotection

In a study investigating neuroprotective agents, analogs similar to this compound were shown to significantly reduce neuronal cell death induced by oxidative stress . These findings suggest that this compound might also be beneficial in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The phenylpentyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide with structurally related sulfonamide derivatives from the evidence, focusing on substituents, molecular properties, and biological activities:

Key Observations:

Substituent Effects: The 5-hydroxy-3-phenylpentyl group in the target compound introduces a bulky, amphipathic chain, likely enhancing membrane interaction compared to smaller substituents (e.g., 4-cyanophenyl in ) . The hydroxyl group may improve aqueous solubility relative to purely hydrophobic analogs like benzyl derivatives. Electron-withdrawing groups (e.g., CN in , Cl in ) enhance sulfonamide acidity (pKa ~10–11), influencing protein binding .

Synthetic Accessibility: The target compound’s synthesis would likely follow the sulfonyl chloride-amine coupling method (e.g., pyridine-mediated reaction in ), but the steric bulk of the pentyl chain may reduce yields compared to smaller amines (e.g., 81% for 4-cyanophenylamine in ) .

Enzyme inhibition: Derivatives with heterocyclic moieties (e.g., oxadiazole in ) target carbonic anhydrase, implying the target compound’s hydroxyl group might interact with enzyme active sites .

Spectroscopic and Analytical Data :

- The target compound’s NMR would show signals for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (~δ 7.0–8.0 ppm), similar to and . IR would display SO₂ stretches near 1150–1315 cm⁻¹ .

Biological Activity

N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapeutics and cardiovascular health. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the hydroxy and methoxy groups enhances its solubility and potential interactions with biological targets.

Research indicates that sulfonamide derivatives can exert significant effects on various biological pathways:

- Inhibition of Enzymatic Activity : Some sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues. This inhibition can be beneficial in treating conditions like pulmonary hypertension and heart failure .

- Cell Proliferation and Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells. For instance, studies on related compounds reveal their ability to trigger caspase activation, leading to programmed cell death .

- Cardiovascular Effects : Research has demonstrated that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance. The interaction of these compounds with calcium channels suggests a mechanism through which they may exert negative inotropic effects, potentially useful in managing heart conditions .

Case Study 1: Anti-Cancer Activity

A study investigating the anti-cancer properties of a related benzene sulfonamide found that it significantly inhibited tumor cell growth while showing minimal effects on healthy cells. The experiment utilized various concentrations of the compound, demonstrating a clear dose-dependent response in tumor cells .

Case Study 2: Cardiovascular Impact

In an isolated rat heart model, the administration of this compound resulted in notable changes in perfusion pressure. The study highlighted the compound's potential as a therapeutic agent for conditions characterized by abnormal cardiac function .

Research Findings

Recent studies have focused on elucidating the specific interactions between this compound and various biological targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.